N-[(3S,5S)-1-(1,3-Benzodioxol-5-ylmethyl)-5-(1-piperazinylcarbonyl)-3-pyrrolidinyl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide N-[(3S,5S)-1-(1,3-Benzodioxol-5-ylmethyl)-5-(1-piperazinylcarbonyl)-3-pyrrolidinyl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16018353
InChI: InChI=1S/C31H42N4O5/c1-31(2,3)17-29(36)35(19-22-6-5-7-25(14-22)38-4)24-16-26(30(37)33-12-10-32-11-13-33)34(20-24)18-23-8-9-27-28(15-23)40-21-39-27/h5-9,14-15,24,26,32H,10-13,16-21H2,1-4H3
SMILES:
Molecular Formula: C31H42N4O5
Molecular Weight: 550.7 g/mol

N-[(3S,5S)-1-(1,3-Benzodioxol-5-ylmethyl)-5-(1-piperazinylcarbonyl)-3-pyrrolidinyl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide

CAS No.:

Cat. No.: VC16018353

Molecular Formula: C31H42N4O5

Molecular Weight: 550.7 g/mol

* For research use only. Not for human or veterinary use.

N-[(3S,5S)-1-(1,3-Benzodioxol-5-ylmethyl)-5-(1-piperazinylcarbonyl)-3-pyrrolidinyl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide -

Specification

Molecular Formula C31H42N4O5
Molecular Weight 550.7 g/mol
IUPAC Name N-[1-(1,3-benzodioxol-5-ylmethyl)-5-(piperazine-1-carbonyl)pyrrolidin-3-yl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide
Standard InChI InChI=1S/C31H42N4O5/c1-31(2,3)17-29(36)35(19-22-6-5-7-25(14-22)38-4)24-16-26(30(37)33-12-10-32-11-13-33)34(20-24)18-23-8-9-27-28(15-23)40-21-39-27/h5-9,14-15,24,26,32H,10-13,16-21H2,1-4H3
Standard InChI Key WPHXYKUPFJRJDK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)CC(=O)N(CC1=CC(=CC=C1)OC)C2CC(N(C2)CC3=CC4=C(C=C3)OCO4)C(=O)N5CCNCC5

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

N-[(3S,5S)-1-(1,3-Benzodioxol-5-ylmethyl)-5-(1-piperazinylcarbonyl)-3-pyrrolidinyl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide has the molecular formula C₃₁H₄₂N₄O₅ and a molecular weight of 550.7 g/mol . The compound features a stereochemically complex structure with two chiral centers at the 3S and 5S positions of the pyrrolidinyl ring, which are critical for its biological activity .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight550.7 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point714.1 ± 60.0 °C
Flash Point385.7 ± 32.9 °C
Vapour Pressure0.0 ± 2.3 mmHg at 25°C

Stereochemical Configuration

The (3S,5S) configuration ensures optimal binding to the Smo receptor, as demonstrated by structure-activity relationship (SAR) studies . The benzodioxolyl and 3-methoxybenzyl groups contribute to hydrophobic interactions with the receptor’s transmembrane domain, while the piperazinyl carbonyl moiety enhances solubility and pharmacokinetic properties .

Pharmacological Profile and Mechanism of Action

Target Specificity

CUR-61414 selectively inhibits the Smoothened (Smo) receptor with a Ki value of 44 nM, effectively suppressing the Hedgehog signaling pathway . This pathway is aberrantly activated in basal cell carcinomas (BCCs) and other malignancies, making Smo a therapeutic target.

In Vitro and Preclinical Efficacy

In murine models, CUR-61414 demonstrated potent inhibition of Hh signaling (IC₅₀ = 100–200 nM) and induced apoptosis in BCC cells without affecting adjacent healthy cells . A depilatory mouse model revealed that topical application reduced Gli-1 expression, a downstream Hh target gene, by >90% .

Table 2: Preclinical Efficacy Data

ModelOutcomeConcentrationSource
Murine BCC explantsApoptosis induction200 nM
Depilatory mouse skinGli-1 suppression1% topical cream
Human cadaver skinEpidermal deposition: 6–11%1–4% cream

Clinical Translation and Challenges

Phase I Clinical Trial Outcomes

A double-blind, placebo-controlled Phase I study (N=42) evaluated topical CUR-61414 (0.09–3.1%) in patients with superficial or nodular BCCs . Despite promising preclinical data, no clinical activity was observed in tumor size reduction or histopathological regression after 28 days of treatment .

Pharmacokinetic Limitations

Human skin penetration studies revealed only 2–5% dermal absorption of CUR-61414, suggesting insufficient drug delivery to tumor sites . Comparative data indicated that higher concentrations (4% cream) improved epidermal deposition but failed to achieve therapeutic levels in deeper dermal layers .

Analytical Characterization and Stability

Spectroscopic Validation

¹H NMR and LC-MS analyses confirm the structural integrity of CUR-61414, with a purity of 99.04% reported in batch No. 180281 . The compound remains stable for 3 years at -20°C in powder form and 1 month at -20°C in solution .

Synthetic Routes

While detailed synthetic protocols are proprietary, the presence of a piperazine carbonyl group suggests a multi-step synthesis involving amide bond formation and stereoselective pyrrolidine ring functionalization .

Therapeutic Implications and Future Directions

The dichotomy between CUR-61414’s preclinical efficacy and clinical inefficacy underscores the challenges of topical drug delivery for dermal malignancies. Reformulation strategies, such as nanoparticle encapsulation or permeation enhancers, may improve bioavailability. Further research into oral or intralesional administration could bypass cutaneous absorption barriers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator